13-phenyl-2-prop-2-enyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;trifluoromethanesulfonate
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Overview
Description
13-phenyl-2-prop-2-enyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;trifluoromethanesulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dibenz[c,h]acridinium core, which is a polycyclic aromatic hydrocarbon, and is functionalized with a phenyl group, a propenyl group, and a trifluoromethanesulfonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-phenyl-2-prop-2-enyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;trifluoromethanesulfonate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Dibenz[c,h]acridinium Core: This can be achieved through a series of cyclization reactions involving aromatic precursors.
Functionalization: Introduction of the phenyl and propenyl groups can be carried out through Friedel-Crafts alkylation and Heck coupling reactions, respectively.
Trifluoromethanesulfonate Addition: The final step involves the addition of the trifluoromethanesulfonate group, which can be achieved using trifluoromethanesulfonic anhydride under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propenyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the acridinium core, converting it to a dihydroacridine derivative.
Substitution: The phenyl and propenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
Oxidation: Epoxides, aldehydes.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
13-phenyl-2-prop-2-enyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;trifluoromethanesulfonate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulfonate group can enhance the compound’s ability to penetrate cell membranes, while the acridinium core can interact with nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Dibenz[c,h]acridinium, 14-butyl-5,6,8,9-tetrahydro-7-phenyl-, perchlorate (1:1)
- Dibenz[c,h]acridinium, 14-butyl-5,6,8,9-tetrahydro-7-phenyl-, perchlorate (1:1)
Uniqueness
The unique combination of the phenyl, propenyl, and trifluoromethanesulfonate groups in 13-phenyl-2-prop-2-enyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;trifluoromethanesulfonate distinguishes it from other similar compounds. These functional groups confer specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
13-phenyl-2-prop-2-enyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N.CHF3O3S/c1-2-20-31-29-24-14-8-6-10-21(24)16-18-26(29)28(23-12-4-3-5-13-23)27-19-17-22-11-7-9-15-25(22)30(27)31;2-1(3,4)8(5,6)7/h2-15H,1,16-20H2;(H,5,6,7)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIBFGCYNGLEDF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+]1=C2C(=C(C3=C1C4=CC=CC=C4CC3)C5=CC=CC=C5)CCC6=CC=CC=C62.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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